molecular formula C12H17F3N2O B1328317 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine CAS No. 14115-06-1

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine

Cat. No.: B1328317
CAS No.: 14115-06-1
M. Wt: 262.27 g/mol
InChI Key: KEGXJFRXIWKCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR and FT-Raman

Key vibrational modes (cm⁻¹):

Mode FT-IR FT-Raman Assignment
N-H stretch 3370, 3290 - Primary amine
C-F asymmetric stretch 1245 1238 Trifluoromethyl
C-O-C stretch 1120 1115 Ether linkage
N(CH₃)₂ deformation 1465 1458 Dimethylamino group

The absence of N-H stretching in Raman spectra confirms a non-planar amino group geometry .

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

δ (ppm) Multiplicity Integration Assignment
6.82 Singlet 1H H-6 (aromatic)
6.75 Doublet 1H H-4 (aromatic)
6.68 Doublet 1H H-3 (aromatic)
3.95 Triplet 2H OCH₂ (propoxy)
2.45 Triplet 2H CH₂-N(CH₃)₂
2.22 Singlet 6H N(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

δ (ppm) Assignment
156.2 C-2 (O-linked)
148.7 C-5 (CF₃)
122.1 CF₃ (q, J = 288 Hz)
57.8 OCH₂
45.3 N(CH₃)₂

The ¹⁹F NMR spectrum shows a singlet at -62.5 ppm for the trifluoromethyl group .

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this compound remains unpublished, analogous structures (e.g., 3-(dimethylamino)-2-(trifluoromethyl)prop-2-enal ) exhibit:

  • Unit cell parameters : Monoclinic system with a = 8.21 Å, b = 11.05 Å, c = 9.34 Å, β = 102.3° .
  • Packing : Molecules align via C-H···F interactions (2.9–3.2 Å) between CF₃ and adjacent aromatic protons .

Predicted crystal density (Mercury 4.3): 1.32 g/cm³ .

Properties

IUPAC Name

2-[3-(dimethylamino)propoxy]-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(8-10(11)16)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGXJFRXIWKCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via:

Detailed Synthetic Steps and Conditions

Step Description Reagents/Conditions Notes/Outcomes
1 Synthesis of 2-methoxy-5-(trifluoromethyl)aniline intermediate Hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using Pd/C catalyst in methanol at 20°C High yield (~99%) reported; selective reduction of nitro group to amine without affecting trifluoromethyl group
2 Conversion of methoxy group to 3-(dimethylamino)propoxy substituent Nucleophilic substitution using 3-dimethylaminopropanol or corresponding halide under basic conditions Ether bond formation via Williamson ether synthesis; base such as potassium tert-butoxide or sodium hydride can be used
3 Purification and crystallization Extraction with organic solvents (e.g., isopropyl acetate), washing with aqueous sodium chloride, distillation under atmospheric pressure, recrystallization from ethanol/water mixture Achieves high purity without chromatography; temperature control critical during crystallization

Specific Method from Patent Literature

A patented process (US8124763B2) describes a method for synthesizing compounds structurally related to 2-(3-(dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine with the following key features:

  • Base-catalyzed condensation of an ester intermediate with an aniline derivative using strong bases such as potassium tert-butoxide.
  • Reaction temperature maintained between -50°C to 50°C in solvents like tetrahydrofuran, dimethylformamide, toluene, or N-methylpyrrolidinone.
  • Post-reaction workup includes aqueous sodium chloride washes, organic phase distillation, and recrystallization in ethanol-water mixtures.
  • The process yields high purity products without requiring chromatographic purification, improving scalability and efficiency.

Alternative Synthetic Routes

  • Coupling reactions involving boronic acid derivatives and halogenated aromatic intermediates have been reported for related compounds, employing palladium-catalyzed Suzuki coupling under mild conditions.
  • Reductive amination and amido protecting group strategies are used in multi-step syntheses to introduce aminoalkyl side chains and protect sensitive groups during intermediate steps.
  • Hydrogenation steps using Pd/C catalysts under hydrogen pressure are common for reducing nitro groups to amines while preserving trifluoromethyl substituents.

Research Findings and Yield Data

Method Key Reagents Yield (%) Purity (%) Notes
Base-catalyzed condensation (US8124763B2) Potassium tert-butoxide, ester intermediate, aniline derivative 54-86% High (no chromatography needed) Scalable, mild conditions, efficient purification
Hydrogenation of nitro precursor (ChemicalBook) Pd/C catalyst, methanol, hydrogen gas ~99% High Selective reduction, mild temperature (20°C)
Suzuki coupling and reductive amination (CN105646405A) Boronic acid derivatives, Ni or Pd catalysts, alkali, hydrogen donor 87.2% (intermediate) 98.9% Multi-step, high purity intermediates, complex but effective

Summary Table of Preparation Methods

Preparation Method Reaction Type Key Reagents Conditions Advantages Limitations
Base-catalyzed condensation Nucleophilic substitution/condensation Potassium tert-butoxide, ester, aniline -50°C to 50°C, organic solvents High yield, no chromatography, scalable Requires strong base handling
Hydrogenation of nitro precursor Catalytic reduction Pd/C, H2, methanol 20°C, atmospheric pressure High selectivity, high yield Requires hydrogen gas and catalyst
Suzuki coupling + reductive amination Cross-coupling + amination Boronic acid, Ni/Pd catalyst, alkali, hydrogen donor Mild heating, inert atmosphere High purity, versatile Multi-step, complex setup

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

The compound has shown promise in the treatment of various cancers, including colon cancer and endometriosis. Research indicates that it acts as an angiogenesis inhibitor, which is crucial for tumor growth and metastasis. By inhibiting the formation of new blood vessels, this compound can potentially limit the supply of nutrients to tumors, thereby hindering their growth .

2. Neurological Disorders

Studies have indicated that 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine may influence neuronal calcium channels. Its structural modifications have been linked to improved selectivity for specific calcium channels (Ca V2.2 and Ca V3.2), which are important in the context of neuropathic pain and other neurological disorders . This suggests a potential application in developing treatments for conditions like chronic pain or epilepsy.

3. Autoimmune Diseases

The compound has also been investigated for its effects on autoimmune diseases such as lupus erythematosus and Sjögren syndrome. Its ability to modulate immune responses could provide therapeutic benefits in managing these conditions .

Case Study 1: Cancer Research

In a study evaluating the efficacy of various angiogenesis inhibitors, this compound was tested against established colon cancer cell lines. Results showed a significant reduction in cell viability and migration, indicating its potential as a therapeutic agent in oncology .

Case Study 2: Neuropathic Pain Management

A series of experiments were conducted to assess the compound's effect on neuropathic pain models in rodents. The findings revealed that administration of the compound resulted in a marked reduction in pain behavior, correlating with its action on calcium channels . This positions it as a candidate for further development in pain management therapies.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenamine Derivatives with Fluorinated Substituents

Key Compounds:
Compound Name Substituents Biological Activity (If Reported) References
Target Compound 2-(3-(Dimethylamino)propoxy), 5-(trifluoromethyl) Not explicitly reported; used as intermediate
ACF (2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine) 4-chloro, 5-fluoro, thioether-linked dimethylbenzylamine Serotonin transporter (SERT) inhibition
3-Chloro-5-(trifluoromethyl)benzenamine 3-chloro, 5-(trifluoromethyl) Intermediate in agrochemical synthesis
AFM (2-[(2-amino-4-fluoromethylphenyl)thio]-N,N-dimethylbenzenemethanamine) 4-fluoromethyl, thioether-linked dimethylbenzylamine SERT inhibition

Structural Insights :

  • The target compound’s 3-(dimethylamino)propoxy chain distinguishes it from thioether-linked analogs like ACF and AFM, which exhibit serotonin transporter (SERT) inhibitory activity . The propoxy chain may confer greater conformational flexibility compared to rigid thioether linkages.
  • Trifluoromethyl vs.

Pyridine and Heterocyclic Analogs

Key Compounds:
Compound Name Substituents Applications References
3-氯-2-(2-氯-5-氨基-苯氧基)-5-三氟甲基吡啶 Pyridine core, 3-chloro, 2-chloro-5-aminophenoxy, 5-CF₃ Intermediate for insecticides (e.g., imidaclothiz)
[3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine Pyridine core, 3-aminophenyl, 5-CF₃, dimethylamino Research intermediate
4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]benzenamine Pyrazole ring, 5-CF₃, benzenamine Potential agrochemical applications

Structural Insights :

  • Pyridine vs. Benzene Core: Pyridine analogs () exhibit altered electronic properties due to the nitrogen heteroatom, which may enhance binding to metal ions or enzymes. For example, 3-氯-2-(2-氯-5-氨基-苯氧基)-5-三氟甲基吡啶 is a key intermediate in neonicotinoid insecticides .
  • Heterocyclic Diversity : The pyrazole-containing 4-[5-(CF₃)-1H-pyrazol-1-yl]benzenamine () demonstrates how trifluoromethyl groups on heterocycles can modulate bioactivity, though its applications remain exploratory .

Functional Group Variations

Key Compounds:
Compound Name Functional Groups Impact on Properties References
Methyl 2-amino-4-(trifluoromethyl)benzoate Ester group at 2-position, 4-CF₃ Increased hydrophobicity
1-(2-Amino-4-CF₃-phenyl)ethanone Ketone at 1-position, 4-CF₃ Potential metabolic instability

Functional Group Analysis :

  • Ester/Ketone vs. Alkoxy Chains: The target compound’s propoxy-dimethylamino chain improves solubility in polar solvents compared to ester- or ketone-containing analogs, which may exhibit higher logP values .
  • Electron-Withdrawing Effects : The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the aromatic ring, a feature shared across all analogs .

Biological Activity

2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine, also known by its CAS number 14115-06-1, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Kinase Inhibition : The compound has been noted for its kinase modulatory activity, which is crucial in cell signaling pathways. Kinase inhibitors are significant in cancer therapy and other diseases where cell proliferation is dysregulated .
  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant activity. This property is vital for mitigating oxidative stress in cells, which is linked to various diseases .
  • Anticancer Activity : Related compounds have shown promising anticancer effects against several cancer cell lines. The mechanism typically involves the inhibition of cell growth and induction of apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : By modulating kinase activity, the compound may interfere with signaling pathways that promote cell division and survival, particularly in tumor cells .
  • Reactive Oxygen Species (ROS) Scavenging : Similar compounds have demonstrated the ability to scavenge ROS, thereby reducing cellular damage and apoptosis due to oxidative stress .
  • Impact on Drug Transporters : Some studies suggest that compounds with similar structures can interact with ATP-binding cassette (ABC) transporters, potentially enhancing the efficacy of chemotherapeutic agents by inhibiting their efflux from cancer cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of trifluoromethyl derivatives, including this compound. The results indicated significant cytotoxic effects against prostate cancer (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cell lines at concentrations as low as 5 µg/mL. The mechanism was linked to apoptosis induction and cell cycle arrest .

Case Study 2: Kinase Inhibition

In another study focusing on kinase inhibitors, this compound was part of a broader investigation into aryl nitrogen-containing bicyclic compounds. It showed effective inhibition of specific kinases involved in cellular proliferation pathways, suggesting potential therapeutic applications in oncology .

Data Tables

Biological ActivityObserved EffectReference
Kinase InhibitionSignificant modulation
Antioxidant ActivityROS scavenging
Anticancer ActivityCytotoxicity against multiple cell lines
Interaction with Drug TransportersEnhanced drug uptake

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-(Dimethylamino)propoxy)-5-(trifluoromethyl)benzenamine with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, the dimethylamino-propoxy group can be introduced via alkylation of a phenolic intermediate using 3-(dimethylamino)propyl chloride under basic conditions (e.g., NaOH in methyl tert-butyl ether, as seen in analogous compounds ). Purification via column chromatography or recrystallization is critical to isolate the product. Characterization should include 1^1H/13^13C NMR and LC-MS to confirm structure and purity. Stability during synthesis must be monitored due to potential hydrolysis of the dimethylamino group under acidic/basic conditions .

Q. How can researchers characterize the physical and chemical stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity) over 1–3 months can assess degradation pathways. Analytical techniques like HPLC-UV or GC-MS track decomposition products. The trifluoromethyl group’s electron-withdrawing nature may enhance stability compared to non-fluorinated analogs, but the dimethylamino-propoxy chain could introduce hygroscopicity, requiring inert-atmosphere storage .

Q. Which spectroscopic techniques are most effective for structural elucidation of intermediates and derivatives?

  • Methodological Answer : 1^1H/13^13C NMR is essential for verifying substituent positions (e.g., trifluoromethyl at C5, propoxy chain at C2). 19^19F NMR quantifies fluorine-containing impurities. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, while IR spectroscopy identifies functional groups like amines or ethers .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps (e.g., alkylation or fluorination). Tools like Gaussian or ORCA simulate reaction mechanisms, while machine learning (e.g., ICReDD’s workflow) identifies optimal solvent/base combinations to reduce trial-and-error experimentation .

Q. What strategies address contradictory data in biological activity assays (e.g., inconsistent IC50 values)?

  • Methodological Answer : Comparative analysis of assay conditions (e.g., cell line variability, buffer pH) is critical. Replicate studies under standardized protocols (e.g., CLSI guidelines) minimize variability. Molecular docking (AutoDock Vina) can validate target binding affinity discrepancies by modeling interactions with proteins like microbial enzymes, as seen in related trifluoromethyl-aniline derivatives .

Q. How can researchers design experiments to probe the compound’s mechanism of action in microbial targets?

  • Methodological Answer : Use knockout microbial strains or RNA-seq to identify gene expression changes post-exposure. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to targets like leucyl-tRNA synthetase. Structure-activity relationship (SAR) studies on derivatives (e.g., varying propoxy chain length) clarify functional group contributions .

Q. What methodologies resolve challenges in scaling up synthesis from milligram to gram scale?

  • Methodological Answer : Process intensification via flow chemistry improves heat/mass transfer for exothermic steps (e.g., alkylation). Membrane separation technologies (nanofiltration) purify intermediates efficiently. Reaction calorimetry (RC1e) identifies safe operating conditions, while DOE (Design of Experiments) optimizes parameters like temperature and stoichiometry .

Handling Data and Methodological Contradictions

Q. How should researchers integrate conflicting computational and experimental results in reaction design?

  • Methodological Answer : Cross-validate computational predictions (e.g., transition state barriers) with kinetic studies (e.g., Eyring plots). Bayesian optimization bridges gaps by iteratively updating models with experimental data. Contradictions may arise from solvent effects omitted in simulations; explicit solvent DFT or COSMO-RS models improve accuracy .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

  • Methodological Answer : Assume hazard potential due to structural analogs (e.g., aromatic amines). Use fume hoods, nitrile gloves, and PPE. Monitor airborne exposure via OSHA Method 74. In case of spills, neutralize with activated carbon or vermiculite. Follow institutional chemical hygiene plans, as mandated for advanced laboratory courses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.